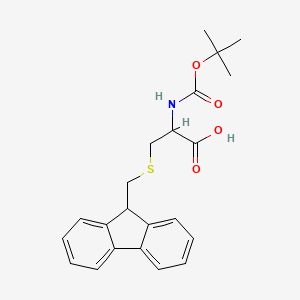

N-Fmoc-S-fluorenylmethyl-L-cysteine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4S/c1-22(2,3)27-21(26)23-19(20(24)25)13-28-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZZGGDXFGAYMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Fmoc-S-fluorenylmethyl-L-cysteine chemical structure and properties

The following technical guide details the structure, properties, and specific chemical behavior of N-Fmoc-S-fluorenylmethyl-L-cysteine (Fmoc-Cys(Fm)-OH).

Executive Summary

N-Fmoc-S-fluorenylmethyl-L-cysteine (Fmoc-Cys(Fm)-OH) represents a unique and often paradoxical construct in peptide chemistry. Unlike the standard Fmoc-Cys(Trt)-OH , which offers orthogonal protection (base-labile N-terminus, acid-labile side chain), the Fmoc-Cys(Fm)-OH molecule features two protecting groups that are both sensitive to secondary amines (e.g., piperidine).

This "double-lability" renders it unsuitable for standard stepwise Solid-Phase Peptide Synthesis (SPPS) but makes it a critical subject of study for two reasons:

-

Side-Reaction Mechanism: It is frequently formed as an unwanted byproduct during Fmoc deprotection if free thiols trap the released dibenzofulvene.

-

Specialized Applications: It serves as a theoretical model for simultaneous global deprotection strategies in solution-phase synthesis.

This guide provides a rigorous analysis of its physicochemical properties, the mechanistic "trap" of its formation, and protocols for its handling and identification.

Chemical Identity & Structural Analysis[1]

The molecule comprises a cysteine core protected at the alpha-amine by the 9-Fluorenylmethoxycarbonyl (Fmoc) group and at the beta-thiol by the 9-Fluorenylmethyl (Fm) group.[1]

Physicochemical Properties

| Property | Data | Notes |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-S-(9-fluorenylmethyl)-L-cysteine | Also known as Fmoc-Cys(Fm)-OH |

| Molecular Formula | C₃₂H₂₇NO₄S | Calculated |

| Molecular Weight | 521.63 g/mol | Monoisotopic Mass: 521.17 |

| CAS Number | Not widely listed | Note: Often confused with Boc-Cys(Fm)-OH (CAS: 84888-35-7) |

| Solubility | High: DMF, DCM, NMPLow: Water, Diethyl Ether, Hexane | Prone to aggregation due to dual aromatic fluorenyl systems.[2] |

| Appearance | White to off-white powder | Typically amorphous solid. |

Structural Visualization

The molecule features two bulky lipophilic fluorenyl groups. This high lipophilicity significantly alters the solubility profile of any peptide incorporating it, often leading to aggregation on-resin.

The "Fm-Switch" Mechanism & The Orthogonality Paradox

The defining characteristic of Fmoc-Cys(Fm)-OH is the lack of orthogonality between its protecting groups.[3][4]

The Mechanism of Dual Deprotection

Both the N-Fmoc and S-Fm groups are removed via an E1cB elimination mechanism triggered by mild bases (e.g., 20% piperidine in DMF).

-

N-Fmoc Removal: Base abstracts the acidic proton at the 9-position of the fluorene ring, causing elimination of dibenzofulvene (DBF) and CO₂, releasing the free amine.[5]

-

S-Fm Removal: Similarly, base abstracts the proton from the S-fluorenylmethyl group, eliminating DBF and releasing the free thiolate.

Implication for SPPS: If Fmoc-Cys(Fm)-OH is used in chain elongation, the first deprotection cycle will remove both the N-terminal protection (desired) and the side-chain protection (undesired), exposing the reactive thiol to subsequent acylation or oxidation.

The "Fm Trap": In Situ Formation

Fmoc-Cys(Fm)-OH is most commonly encountered not as a starting material, but as a side product . During standard Fmoc removal, the released dibenzofulvene (DBF) is a potent electrophile. If a free cysteine thiol is present (due to premature deprotection or incomplete alkylation), it will attack the DBF via a Michael addition, generating the stable S-Fm derivative.

Figure 1: Pathway showing how the reactive fulvene intermediate can inadvertently re-protect a free thiol, forming the Fm-cysteine species.

Comparative Analysis: Cysteine Protecting Groups

To understand why Fmoc-Cys(Fm)-OH is rare in standard workflows, we compare it with industry-standard derivatives.

| Derivative | N-Term Protection | Side-Chain Protection | Removal Condition (Side Chain) | Orthogonality | Application |

| Fmoc-Cys(Trt)-OH | Base (Piperidine) | Acid (TFA) | 95% TFA / TIS | Yes | Standard SPPS |

| Fmoc-Cys(Acm)-OH | Base (Piperidine) | Stable | I₂ / Tl(III) | Yes | Regioselective Disulfides |

| Boc-Cys(Fm)-OH | Acid (TFA) | Base (Piperidine) | 20-50% Piperidine | Yes | Boc SPPS |

| Fmoc-Cys(Fm)-OH | Base (Piperidine) | Base (Piperidine) | 20% Piperidine | No | Simultaneous Deprotection |

Expert Insight: The Boc-Cys(Fm)-OH derivative is highly valuable because the S-Fm group is stable to the repetitive TFA treatments used to remove the N-Boc group. It is then removed at the very end using piperidine, or simultaneously with HF cleavage (though S-Fm is relatively stable to HF).

Experimental Protocols

Protocol A: Synthesis of Fmoc-Cys(Fm)-OH (Theoretical)

Note: Due to commercial scarcity, this compound may need to be synthesized.

-

Starting Material: L-Cysteine hydrochloride.

-

S-Protection: React L-Cysteine with 9-fluorenylmethyl chloride (Fm-Cl) in liquid ammonia or mild basic buffer (pH 8) to form S-(9-fluorenylmethyl)-L-cysteine (H-Cys(Fm)-OH).

-

N-Protection: React H-Cys(Fm)-OH with Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) in water/dioxane (1:1) with NaHCO₃.[6]

-

Purification: Acidify to pH 2, extract with Ethyl Acetate, and recrystallize from EtOAc/Hexane.

-

Validation: Check for single peak on HPLC; Mass Spec should show [M+H]⁺ ≈ 522.

Protocol B: Controlled Deprotection & Scavenging

If you are intentionally using Fmoc-Cys(Fm)-OH for a "one-pot" deprotection strategy, or trying to remove the S-Fm group from an unwanted adduct, use this optimized cocktail.

Reagents:

-

Base: 20% Piperidine (v/v) in DMF.

-

Scavenger (Critical): 5% DTT (Dithiothreitol) or 2% TIS (Triisopropylsilane).

Procedure:

-

Swell the resin or dissolve the peptide in DMF.[7]

-

Add the Deprotection Cocktail.

-

Agitate for 10 minutes (Cycle 1). Drain.

-

Agitate for 20 minutes (Cycle 2). Drain.

-

Wash: DMF (5x), DCM (3x).

Why DTT? The DTT acts as a competitive nucleophile. It reacts with the released dibenzofulvene to form a soluble DTT-fulvene adduct, preventing the fulvene from reacting back with the cysteine thiol to reform the S-Fm group.

Troubleshooting & Quality Control

Identifying the S-Fm Adduct

In standard Fmoc SPPS, if you observe a mass shift of +178 Da on a cysteine-containing peptide, it indicates the formation of the S-Fm adduct.

-

Cause: Insufficient scavenging during Fmoc removal of previous steps, allowing DBF to alkylate a free thiol.

-

Solution: Treat the peptide-resin with 50% Piperidine / DMF + 5% DTT for 2 hours. The high concentration of base drives the elimination, and DTT permanently sequesters the fulvene.

Solubility Issues

Peptides containing S-Fm are notoriously insoluble due to the planar, aromatic fluorene rings which promote π-π stacking.

-

Mitigation: Use "Magic Mixture" (DCM/DMF/NMP/TFA) for solubility checks.

-

Design: Avoid placing multiple Fm-protected residues in sequence.

References

-

Bodanszky, M., & Bednarek, M. A. (1982). S-(9-Fluorenylmethyl)cysteine.[8] International Journal of Peptide and Protein Research. Link

-

Albericio, F., et al. (2000). Preparation and handling of peptides containing methionine and cysteine. Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

-

Kudryavtseva, E. V., et al. (2012). S-Fluorenylmethyl protection of the cysteine side chain upon N-Fmoc deprotection. Beilstein Journal of Organic Chemistry. Link

-

BenchChem. (2025).[3][4] Comparative Guide to Cysteine Derivatives in Peptide Synthesis. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fmoc-L-cysteine | C18H17NO4S | CID 11024349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. total-synthesis.com [total-synthesis.com]

- 7. benchchem.com [benchchem.com]

- 8. (S)-9-Fluorenylmethyl-L-cysteine, a useful HF-stable derivative for peptide synthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

The S-Fluorenylmethyl (Fm) Cysteine Protecting Group: A Comprehensive Technical Guide to its Stability and Strategic Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiol group of cysteine presents a unique and often challenging synthetic hurdle in the development of peptide-based therapeutics and other complex biomolecules. Its high nucleophilicity and susceptibility to oxidation necessitate a robust protection strategy. The S-fluorenylmethyl (Fm) protecting group, a base-labile moiety, offers a distinct set of advantages and disadvantages that require careful consideration in the design of a synthetic route. This in-depth technical guide provides a comprehensive analysis of the S-Fm protecting group, focusing on its stability under various chemical conditions, its orthogonality with other common protecting groups, and the critical side reactions that can influence its successful application. We will delve into detailed experimental protocols, quantitative stability data, and strategic recommendations to empower researchers to effectively leverage or circumvent the unique properties of the S-Fm group in their synthetic endeavors.

Introduction: The Enduring Challenge of Cysteine Protection

Cysteine's pivotal role in protein structure and function, primarily through the formation of disulfide bonds, makes it an indispensable component in the design of many peptide-based drugs and probes. However, the very reactivity that makes the thiol group functionally versatile also renders it a liability during chemical synthesis. Unprotected thiols can lead to a cascade of undesirable side reactions, including dimerization, alkylation, and oxidation, ultimately compromising the yield and purity of the target peptide.[1]

The ideal cysteine protecting group should exhibit stability throughout the iterative steps of peptide synthesis and be selectively removable under conditions that do not compromise the integrity of the peptide backbone or other side-chain protecting groups. The S-fluorenylmethyl (Fm) group, introduced as a base-labile protecting group, has found its niche primarily within the realm of Boc/Bzl solid-phase peptide synthesis (SPPS).[2] Its stability to strong acids, such as trifluoroacetic acid (TFA) and hydrogen fluoride (HF), makes it an attractive option for specific synthetic strategies.[3]

This guide will provide a deep dive into the chemical behavior of the S-Fm group, moving beyond a superficial overview to equip the reader with the practical knowledge required for its successful implementation.

Fundamental Chemical Properties of the S-Fm Protecting Group

The S-Fm group is structurally characterized by a fluorenyl moiety linked to the cysteine sulfur via a methylene bridge. This structure is key to its chemical properties.

Mechanism of Attachment

The S-Fm group is typically introduced to cysteine via reaction with a fluorenylmethyl halide or sulfonate derivative. The reaction proceeds via a standard SN2 mechanism, where the nucleophilic sulfur of the cysteine thiol attacks the electrophilic methylene carbon of the fluorenylmethyl reagent.

Figure 1: General scheme for the introduction of the S-Fm protecting group onto a cysteine residue.

Mechanism of Cleavage

The lability of the S-Fm group to basic conditions is its defining characteristic. The cleavage proceeds through an E1cB elimination mechanism. A base abstracts the acidic proton at the C9 position of the fluorenyl ring, leading to the formation of a stabilized carbanion. This is followed by the elimination of the cysteine thiolate and the formation of dibenzofulvene.[4]

Figure 2: Mechanism of base-mediated cleavage of the S-Fm protecting group.

Stability Profile of the S-Fm Protecting Group

A thorough understanding of the stability of a protecting group under various conditions is paramount for its successful application in a multi-step synthesis.

Stability to Acidic Conditions

The S-Fm group exhibits remarkable stability to a wide range of acidic conditions commonly employed in peptide synthesis. This is a key advantage, particularly in Boc/Bzl-based strategies.

| Condition | Stability | Reference(s) |

| Trifluoroacetic Acid (TFA) | Stable | [2] |

| Hydrogen Fluoride (HF) | Stable | [3] |

| TFMSA/TFA | Stable | [5] |

| Boiling HCl | Stable | [5] |

Table 1: Stability of the S-Fm protecting group under acidic conditions.

This high acid stability allows for the selective deprotection of other acid-labile protecting groups, such as Boc and t-butyl ethers/esters, while the S-Fm group remains intact.

Lability to Basic Conditions

The S-Fm group is readily cleaved by a variety of bases. The rate of cleavage is dependent on the base strength, concentration, and solvent system.

| Base | Concentration | Solvent | Time | Temperature | Cleavage | Reference(s) |

| Piperidine | 50% | DMF | 2 h | Room Temp | Complete | [6] |

| Ammonia | Not specified | Methanol | Not specified | Not specified | Effective | [7] |

| DBU | 2% (v/v) | DMF | Not specified | Not specified | Effective | [8] |

| Morpholine | Excess | DMF | 2 h | Room Temp | Effective | [6] |

Table 2: Common basic conditions for the cleavage of the S-Fm protecting group.

While a variety of bases can effect cleavage, piperidine is the most commonly employed reagent in the context of solid-phase synthesis.

Orthogonality with Other Protecting Groups

The unique stability profile of the S-Fm group allows for its orthogonal use with a range of other protecting groups.

-

Acid-Labile Groups (Boc, tBu, Trt, Mmt): The S-Fm group is completely orthogonal to these groups, as it is stable to the acidic conditions required for their removal.[2]

-

Oxidatively Labile Groups (Acm): The S-Fm group is stable to iodine, a common reagent for the removal of the acetamidomethyl (Acm) group.[3]

-

Reductively Labile Groups: The S-Fm group is stable to catalytic hydrogenation.[5]

This orthogonality is a key feature that enables the design of complex synthetic strategies involving multiple cysteine residues requiring selective deprotection for disulfide bond formation.

The Critical Side Reaction: N-Fmoc to S-Fm Transprotection

A significant and often unexpected complication arises from the incompatibility of the S-Fm group with the widely used Fmoc/tBu SPPS strategy. During the piperidine-mediated deprotection of the N-terminal Fmoc group, the liberated dibenzofulvene (DBF) can be intercepted by a free cysteine thiol, leading to the undesired formation of an S-Fm protected cysteine.[6][9] This "transprotection" reaction can significantly reduce the yield of the desired peptide and introduce a difficult-to-remove impurity.

Figure 3: The N-Fmoc to S-Fm transprotection side reaction.

The extent of this side reaction is highly dependent on the reaction conditions, particularly the concentration of the base.

| Base | Equivalents | Concentration (mM) | N→S Transprotection Yield (%) | Fully Deprotected Yield (%) | Reference(s) |

| Piperidine | 0.1 | 100 | ~40 | ~20 | [6] |

| Piperidine | 1 | 100 | 66 | Increased | [10] |

| Piperidine | 6 | 100 | 47 | Increased | [10] |

| Piperidine | 20% (v/v) | Not specified | Minimal | High | [10] |

| Morpholine | 6 | 173 | 77 | Not specified | [6] |

| Morpholine | Excess | 100 | 62 | Not specified | [10] |

| DBU | 3 | Not specified | High (for intentional transprotection) | Not applicable | [11] |

Table 3: Influence of base concentration on the N-Fmoc to S-Fm transprotection reaction.

Key Insight: The data clearly indicates that at lower concentrations of piperidine, the transprotection reaction is significant. Standard Fmoc deprotection conditions using a high concentration of piperidine (20% v/v) effectively suppress this side reaction by ensuring rapid scavenging of the generated dibenzofulvene by the excess piperidine.[10]

Practical Considerations and Experimental Protocols

Synthesis of H-Cys(Fm)-OH

For incorporation into a peptide chain using standard coupling methodologies, the pre-formed S-Fm protected cysteine amino acid is required.

Protocol 1: Synthesis of H-Cys(Fm)-OH

Materials:

-

L-Cysteine hydrochloride monohydrate

-

9-Fluorenylmethyl p-toluenesulfonate (Fm-OTos)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve L-Cysteine hydrochloride monohydrate (1 equivalent) and 9-fluorenylmethyl p-toluenesulfonate (1.2-1.5 equivalents) in DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add DIPEA (3 equivalents) portion-wise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Add an equal volume of EtOAc to the reaction mixture to precipitate the product.

-

Filter the precipitate and wash thoroughly with EtOAc.

-

Recrystallize the crude product from 1 M HCl to obtain pure H-Cys(Fm)-OH.

On-Resin Deprotection of S-Fm Cysteine

The following protocol outlines a general procedure for the removal of the S-Fm group from a peptide synthesized on a solid support.

Protocol 2: On-Resin Cleavage of the S-Fm Group

Materials:

-

S-Fm protected peptide-resin

-

Piperidine

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Scavengers (e.g., β-mercaptoethanol or dithiothreitol, optional)

Procedure:

-

Swell the S-Fm protected peptide-resin in DMF for 30-60 minutes.

-

Drain the DMF.

-

Prepare a 50% (v/v) solution of piperidine in DMF. For peptides susceptible to disulfide bond formation upon deprotection, consider adding a reducing agent such as 2% β-mercaptoethanol to the cleavage cocktail.

-

Add the piperidine solution to the resin and agitate at room temperature for 2 hours.

-

Drain the cleavage solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove the cleavage reagents and byproducts.

-

Wash the resin with DCM (3-5 times).

-

Dry the deprotected peptide-resin under vacuum.

Note: The progress of the deprotection can be monitored by cleaving a small amount of resin and analyzing the peptide by HPLC-MS.

Addressing the Challenge of Poor Solubility

A frequently cited drawback of the S-Fm protecting group is the poor solubility of the resulting protected peptides in common organic solvents.[12] This can lead to challenges during synthesis, purification, and handling. The large, hydrophobic fluorenyl moiety is a primary contributor to this issue.

Strategies to Mitigate Solubility Issues:

-

Solvent Selection: For peptides exhibiting poor solubility in standard solvents like DMF, consider using more potent solvating agents such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[13] A "magic mixture" of DCM, DMF, and NMP (1:1:1) can also be effective.[13]

-

Chaotropic Salt Washes: Washing the peptide-resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, can help to disrupt secondary structures and improve solvation.[13]

-

Elevated Temperature: Performing couplings and deprotections at elevated temperatures, including the use of microwave-assisted synthesis, can disrupt aggregation and improve reaction kinetics.[13]

-

Backbone Protection: The incorporation of backbone-protecting groups, such as pseudoproline dipeptides, can disrupt the hydrogen-bonding networks that lead to aggregation.[14]

-

Resin Selection: Utilizing a low-loading resin (0.1-0.3 mmol/g) can increase the distance between peptide chains, thereby reducing intermolecular aggregation.[13] Resins functionalized with polyethylene glycol (PEG) linkers can also enhance solvation.[13]

Strategic Applications and Recommendations

The S-Fm protecting group is not a universally applicable tool for cysteine protection. Its use should be a deliberate and strategic choice based on the specific requirements of the synthetic target.

Favorable Applications:

-

Boc/Bzl SPPS: The high acid stability of the S-Fm group makes it an excellent choice for orthogonal protection in Boc-based synthesis.

-

Synthesis of Protected Peptide Fragments: The ability to cleave the peptide from the resin while leaving the S-Fm group intact is advantageous for the synthesis of protected fragments for subsequent ligation.

-

Stepwise Disulfide Bond Formation: In combination with other orthogonal cysteine protecting groups (e.g., Acm, Trt), the S-Fm group can be used for the regioselective formation of multiple disulfide bonds.

Situations to Avoid:

-

Fmoc/tBu SPPS: Due to the high risk of the N-Fmoc to S-Fm transprotection side reaction, the use of a free cysteine thiol during Fmoc deprotection should be avoided. If an S-Fm protected cysteine is to be used in an Fmoc-based synthesis, it should be introduced as the final N-terminal residue, or a different N-terminal protecting group should be employed for the subsequent amino acid.

Conclusion

The S-fluorenylmethyl cysteine protecting group occupies a unique and important space in the toolbox of the peptide chemist. Its pronounced stability to acidic conditions and lability to bases provides a valuable dimension of orthogonality, particularly in the context of Boc/Bzl solid-phase peptide synthesis. However, its application is not without significant challenges, most notably the potential for N-Fmoc to S-Fm transprotection and the often-poor solubility of S-Fm protected peptides.

A thorough understanding of the underlying chemical mechanisms, a careful consideration of the stability profile, and the strategic implementation of appropriate experimental protocols are essential for the successful utilization of the S-Fm group. By providing a detailed analysis of these factors, this guide aims to empower researchers to make informed decisions about when and how to employ this powerful, yet nuanced, protecting group in the synthesis of complex and biologically important peptides.

References

- Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2011). DBU-Catalyzed transprotection of N-Fmoc-cysteine di- and tripeptides into S-Fm-cysteine di- and tripeptides. Organic & Biomolecular Chemistry, 9(3), 833-838.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

- Unverzagt, C., & Kajihara, Y. (2012). S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection. Beilstein Journal of Organic Chemistry, 8, 2112-2118.

- Unverzagt, C., & Kajihara, Y. (2012). S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection. Beilstein Journal of Organic Chemistry, 8, 2112-2118.

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

- Unverzagt, C., & Kajihara, Y. (2012). S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection. Beilstein Journal of Organic Chemistry, 8, 2112-2118.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.

-

LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble? Retrieved from [Link]

- Royal Society of Chemistry. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11098-11155.

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Royal Society of Chemistry. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417-104425.

- Chiti, F., & Dobson, C. M. (2006). Protein misfolding, functional amyloid, and human disease. Annu. Rev. Biochem., 75, 333-366.

-

Patsnap. (2025, August 19). How isotonic solutions influence peptide drug solubility. Retrieved from [Link]

- Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2011). DBU-Catalyzed transprotection of N-Fmoc-cysteine di- and tripeptides into S-Fm-cysteine di- and tripeptides. Organic & Biomolecular Chemistry, 9(3), 833-838.

-

AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

-

Digital CSIC. (2022, December 2). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. DBU-catalyzed transprotection of N-Fmoc-cysteine di- and tripeptides into S-Fm-cysteine di- and tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 8. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 9. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 10. BJOC - S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection [beilstein-journals.org]

- 11. bu.edu.eg [bu.edu.eg]

- 12. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Orthogonal Thiol Protection in Peptide Synthesis: A Comparative Technical Guide to Fmoc-Cys(Trt)-OH and Fmoc-Cys(Fm)-OH

Executive Summary

In the realm of Solid-Phase Peptide Synthesis (SPPS), the highly nucleophilic nature of the cysteine thiol demands robust and strategic protection to prevent catastrophic side reactions such as alkylation, premature oxidation, and branching. While 1 is the undisputed industry standard for routine chain elongation[1], 2 serves as a highly specialized, base-labile alternative[2]. This whitepaper deconstructs the mechanistic causality, orthogonality paradoxes, and experimental workflows defining these two critical building blocks.

Mechanistic Profiling & The Orthogonality Paradox

Fmoc-Cys(Trt)-OH: The Standard Bearer of Orthogonality

Fmoc-Cys(Trt)-OH utilizes a Trityl (Triphenylmethyl) group to protect the sulfur atom. The trityl group provides immense steric bulk, effectively shielding the thiol from alkylating agents during coupling cycles.

Crucially, the Trt group is strictly orthogonal to the Fmoc group. During the iterative removal of the N-terminal Fmoc group using 20% piperidine, the Trt thioether remains completely intact. It is only cleaved via an

Fmoc-Cys(Fm)-OH: The Base-Labile Anomaly

Fmoc-Cys(Fm)-OH employs a 9-Fluorenylmethyl (Fm) side-chain protecting group. Structurally, the Fm group is nearly identical to the Fmoc group, lacking only the carbonate oxygen.

The Non-Orthogonality Paradox: Because both Fmoc and Fm rely on the acidity of the C9 fluorenyl proton, they are both highly susceptible to base-catalyzed E1cB elimination. If Fmoc-Cys(Fm)-OH is incorporated into the middle of a peptide sequence, the subsequent piperidine treatment intended to remove the N-terminal Fmoc will simultaneously strip the Fm group from the cysteine side chain[2]. This exposes a free thiol mid-synthesis, leading to irreversible branching and thioester formation in the next coupling step. Therefore, Fmoc-Cys(Fm)-OH is fundamentally incompatible with standard iterative Fmoc SPPS [2].

Its true utility lies in specialized applications:

-

Boc-SPPS: The Fm group is highly stable to the strong acids (TFA, HF) used in Boc chemistry, allowing for selective base-deprotection post-cleavage[2].

-

Simultaneous Unmasking: When coupled as the absolute final N-terminal residue, a single piperidine treatment simultaneously unmasks the N-terminal amine and the side-chain thiol, generating a 1,2-aminothiol perfectly primed for Native Chemical Ligation (NCL).

Quantitative Comparison

To guide experimental design, the physicochemical and operational parameters of both derivatives are summarized below.

| Parameter | Fmoc-Cys(Trt)-OH | Fmoc-Cys(Fm)-OH |

| Side-Chain Protection | Trityl (Trt) | 9-Fluorenylmethyl (Fm) |

| Thiol Linkage | Thioether (Triphenylmethyl) | Thioether (Fluorenylmethyl) |

| Deprotection Reagent | 90-95% TFA | 20-50% Piperidine |

| Cleavage Mechanism | E1cB (Elimination) | |

| Orthogonality in Fmoc SPPS | Strictly Orthogonal | Non-Orthogonal |

| Primary Use Case | Standard chain elongation[4] | N-terminal unmasking / Boc SPPS[2] |

| Mandatory Scavengers | TIS, DODT, or EDT[5] | 2-Mercaptoethanol[6] |

Visualizing Deprotection Workflows

The following logic diagrams map the divergent chemical pathways dictated by the choice of protecting group.

Fig 1: Orthogonal deprotection workflow for Fmoc-Cys(Trt)-OH in standard SPPS.

Fig 2: Simultaneous N/S-deprotection of Fmoc-Cys(Fm)-OH via base treatment.

Self-Validating Experimental Protocols

To ensure high-fidelity synthesis, the following protocols integrate mechanistic causality with built-in analytical checkpoints.

Protocol A: Global Cleavage and Trityl Deprotection (Fmoc-Cys(Trt)-OH)

Causality: The cleavage of the Trt group generates a highly stable triphenylmethyl cation. If left unchecked, this cation will thermodynamically drive back to the sulfur atom, drastically reducing the yield of the free-thiol peptide. A synergistic combination of kinetic and thermodynamic scavengers is mandatory[5].

-

Resin Preparation: Wash the resin-bound peptide thoroughly with Dichloromethane (DCM) to swell the polystyrene matrix, maximizing reagent penetrance.

-

Cocktail Formulation: Prepare a modified Reagent K cleavage cocktail: 92.5% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% DODT / 2.5% H2O.

-

Why DODT? 3,6-Dioxa-1,8-octanedithiol acts as a kinetic trap, utilizing its own thiols to capture the Trt cation[7].

-

Why TIS? TIS acts as a thermodynamic trap, permanently reducing the Trt cation to triphenylmethane via hydride transfer.

-

-

Cleavage: Add 10 mL of the cocktail per gram of resin. Agitate at room temperature for 2.5 hours.

-

Precipitation: Filter the cleavage solution directly into 10 volumes of ice-cold diethyl ether. The polar peptide will precipitate, while the non-polar scavengers and triphenylmethane remain soluble.

-

Validation Checkpoint: Dissolve a 1 mg aliquot of the crude precipitate in buffer (pH 8.0) and add Ellman’s Reagent (DTNB). A rapid color shift to vibrant yellow (measured at 412 nm) validates the presence of free thiols, confirming successful Trt removal.

Protocol B: Simultaneous N/S-Terminal Unmasking (Fmoc-Cys(Fm)-OH)

Causality: When Fmoc-Cys(Fm)-OH is used at the N-terminus, the goal is to trigger a dual E1cB elimination. However, the resulting dibenzofulvene byproduct is a highly reactive Michael acceptor that will immediately re-alkylate the newly freed cysteine thiol if not intercepted[6].

-

Coupling: Couple Fmoc-Cys(Fm)-OH exclusively at the final N-terminal position of the sequence.

-

Deprotection Cocktail: Prepare a solution of 20% Piperidine / 2% DBU / 2% 2-mercaptoethanol in DMF[6].

-

Why DBU? 1,8-Diazabicyclo[5.4.0]undec-7-ene is a strong amidine base that accelerates the E1cB elimination of the robust Fm thioether linkage.

-

Why 2-mercaptoethanol? It acts as a sacrificial nucleophile, scavenging the eliminated dibenzofulvene before it can attack the peptide's cysteine side-chain[6].

-

-

Execution: Treat the resin with the cocktail for 3 × 5 minutes, washing with DMF between treatments.

-

Validation Checkpoint: Cleave a micro-aliquot of the peptide from the resin and analyze via LC-MS. The mass spectrum must reflect a total mass shift of -400 Da (loss of Fmoc [-222 Da] and loss of Fm [-178 Da]), confirming complete unmasking of the 1,2-aminothiol.

References

- Smolecule - Buy Fmoc-Cys(Trt)-OH | 103213-32-7

- Chemical Society Reviews (RSC)

- MDPI - Acid-Modulated Peptide Synthesis for Applic

- American Chemical Society (ACS) - Studying Receptor−Ligand Interactions Using Encoded Amino Acid Scanning

- Merck Millipore - Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis

- NIH PMC - Synthesis of Linear and Cyclic Disulfide Heptapeptides...

- Sigma-Aldrich - Fmoc-Cys(Trt)-OH Novabiochem

Sources

- 1. Buy Fmoc-Cys(Trt)-OH | 103213-32-7 [smolecule.com]

- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 3. Synthesis of Linear and Cyclic Disulfide Heptapeptides of Longicalycinin A and Evaluation of Toxicity on Cancerous Cells HepG2 and HT-29 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis [merckmillipore.com]

- 5. Fmoc-Cys(Trt)-OH Novabiochem 103213-32-7 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

Technical Guide: Solubility & Stability of N-Fmoc-S-fluorenylmethyl-L-cysteine in DMF

This guide details the solubility profile, physicochemical behavior, and critical stability considerations of N-Fmoc-S-fluorenylmethyl-L-cysteine (Fmoc-Cys(Fm)-OH) in N,N-Dimethylformamide (DMF).

Executive Summary

N-Fmoc-S-fluorenylmethyl-L-cysteine exhibits high thermodynamic solubility in DMF, typically exceeding 0.5 M , making it compatible with standard Solid Phase Peptide Synthesis (SPPS) concentrations.

However, its utility is governed not by solubility limits but by chemical stability . Unlike standard cysteine derivatives (e.g., Fmoc-Cys(Trt)-OH), the S-fluorenylmethyl (S-Fm) protecting group is base-labile . It is rapidly cleaved by secondary amines (piperidine) and can degrade in non-fresh DMF due to amine impurities.[1]

Critical Insight: Users observing "precipitation" are likely witnessing a chemical degradation cascade: Amine contamination

Physicochemical Profile

| Property | Specification |

| Compound Name | N-α-Fmoc-S-fluorenylmethyl-L-cysteine |

| Abbreviation | Fmoc-Cys(Fm)-OH |

| Molecular Weight | ~523.6 g/mol (Estimate based on structure) |

| Solubility in DMF | High (>100 mg/mL) |

| Solubility Mechanism | Dipole-dipole interaction; disruption of intermolecular H-bonds. |

| Protecting Group (Side Chain) | S-Fluorenylmethyl (S-Fm) |

| Lability | Base-Labile (Cleaved by Piperidine, DBU, Morpholine) |

| Orthogonality | Compatible with Boc/HF chemistry; NOT orthogonal to Fmoc deprotection conditions. |

Structural Implications for Solubility

The molecule contains two bulky lipophilic fluorenyl groups (one on the N-terminus, one on the S-side chain). These large aromatic systems disrupt crystal lattice packing, enhancing solubility in organic polar aprotic solvents like DMF and NMP, while rendering the compound insoluble in water.

Solubility vs. Stability: The "Hidden" Hazard

While Fmoc-Cys(Fm)-OH dissolves readily in DMF, the solvent quality is the rate-limiting factor for solution stability.

The Decomposition Pathway

DMF spontaneously decomposes over time (accelerated by light and heat) into Dimethylamine (DMA) and Formic acid. DMA is a secondary amine capable of removing the S-Fm group.

-

Dissolution: The compound dissolves clearly in fresh, high-grade DMF.

-

Amine Attack: If the DMF contains trace amines (or if piperidine is added), the S-Fm group is cleaved via a

-elimination mechanism, releasing dibenzofulvene. -

Oxidation: The resulting free thiol (Fmoc-Cys-OH) is highly susceptible to oxidation by atmospheric oxygen.

-

Precipitation: Oxidized thiols form intermolecular disulfide bridges (Fmoc-Cys-OH dimer), which are often significantly less soluble and precipitate as a white solid.

Workflow Visualization: The Instability Cascade

The following diagram illustrates the mechanistic pathway from dissolution to precipitation, highlighting the critical control points.

Caption: Figure 1. The kinetic pathway of Fmoc-Cys(Fm)-OH in DMF. Note that "insolubility" is often a result of chemical degradation (red path) rather than thermodynamic limits.

Experimental Protocols

Protocol A: Safe Dissolution for Immediate Use

Use this protocol for coupling reactions or stock solution preparation.

-

Solvent Quality Check:

-

Use Peptide Grade DMF (≥99.8%).

-

Perform an amine test (e.g., bromophenol blue) if the solvent is old.

-

Degas the DMF with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (prevents disulfide formation if trace cleavage occurs).

-

-

Weighing: Calculate the required mass for a 0.2 M concentration (typical for SPPS).

-

Dissolution:

-

Add DMF to the powder.

-

Vortex gently for 30 seconds.

-

Result: Solution should be clear and colorless.

-

-

Usage: Use immediately (within <4 hours). Do not store overnight in solution.

Protocol B: Troubleshooting Precipitation

If your solution turns cloudy or precipitates:

| Observation | Diagnosis | Remediation |

| Cloudiness upon adding Piperidine | S-Fm Cleavage (Expected). S-Fm is not stable to Fmoc deprotection conditions. | Do not use in standard Fmoc SPPS cycles. Switch to Fmoc-Cys(Trt)-OH for standard synthesis. |

| Cloudiness in pure DMF | Amine Contamination. The DMF has degraded to dimethylamine.[1] | Discard solvent. Use fresh, high-purity DMF. |

| Gel formation | Polymerization. High concentration + oxidation. | Dilute sample and add a reducing agent (e.g., DTT) to attempt recovery (not recommended for synthesis). |

Strategic Application Note

Why use Fmoc-Cys(Fm)-OH?

Given its instability to piperidine, this compound is rarely used in standard Fmoc SPPS .[1] It is primarily valuable in:

-

Boc Chemistry: The S-Fm group is stable to HF (Hydrofluoric Acid), allowing the synthesis of peptides where the Cys protection is retained after cleavage from the resin.

-

Orthogonal Deprotection (Post-Synthesis): S-Fm can be removed by piperidine in solution after the peptide has been cleaved from the resin (assuming the resin cleavage condition was acidic and did not affect S-Fm).

Warning: If you attempt to use this in a standard Fmoc SPPS cycle (Deprotection

References

-

Albericio, F., et al. (2000). Preparation and handling of peptides containing methionine and cysteine. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

-

Ruiz-Gayo, M., et al. (1988). (S)-9-Fluorenylmethyl-L-cysteine, a Useful HF-stable Derivative for Peptide Synthesis.[][3] Journal of the Chemical Society, Chemical Communications, (22), 1501-1502. Link

-

Wehner, J. W., & Lindhorst, T. K. (2012).[4] S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection.[5] Beilstein Journal of Organic Chemistry, 8, 2149–2155.[4] Link

Sources

- 1. peptide.com [peptide.com]

- 3. (S)-9-Fluorenylmethyl-L-cysteine, a useful HF-stable derivative for peptide synthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 5. BJOC - S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection [beilstein-journals.org]

Methodological & Application

The Strategic Application of Fmoc-Cys(Fm)-OH in Boc-Based Solid-Phase Peptide Synthesis: An Orthogonal Approach for Complex Peptide Architectures

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexities of Peptide Synthesis with Orthogonal Protection

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern drug discovery and biochemical research, enabling the systematic assembly of complex peptide chains. The two dominant strategies, Boc/Bzl and Fmoc/tBu, are defined by the chemical nature of the temporary Nα-protecting group. The Boc (tert-butyloxycarbonyl) strategy, characterized by its use of acid-labile protecting groups, remains a robust and effective method, particularly for long or hydrophobic sequences. However, the synthesis of peptides with sophisticated architectures—such as cyclic structures, multiple disulfide bridges, or site-specific modifications—necessitates a more nuanced approach. This requires the use of orthogonal protecting groups, which can be selectively removed under distinct chemical conditions without affecting other protecting groups on the peptide chain.[1][2][3]

This application note provides an in-depth technical guide on the strategic use of Nα-Fmoc-S-(9-fluorenylmethyl)-L-cysteine, or Fmoc-Cys(Fm)-OH , within a Boc-SPPS framework. The introduction of this base-labile protecting group into an acid-labile environment provides a powerful tool for achieving selective on-resin modifications, most notably the formation of intramolecular disulfide bonds for peptide cyclization.

The Chemical Rationale: Why Use a Base-Labile Group in an Acid-Centric Strategy?

The core principle of Boc-SPPS involves the use of the acid-labile Boc group for temporary Nα-protection, which is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA).[1][4] Side-chain protecting groups, such as benzyl (Bzl) ethers and esters, are typically stable to these conditions and are removed at the end of the synthesis with a strong acid like hydrofluoric acid (HF).[4]

The S-9-fluorenylmethyl (Fm) group on the cysteine side chain of Fmoc-Cys(Fm)-OH is, like the Nα-Fmoc group, labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent.[3][5] This presents a unique orthogonal "handle" within the Boc-SPPS workflow. After the linear peptide has been fully assembled using standard Boc chemistry, the resin-bound peptide can be treated with a piperidine solution. This selectively removes the S-Fm group, exposing a free thiol on the cysteine side chain, while the Nα-Boc group and all other acid-labile side-chain protecting groups remain intact. This newly liberated thiol can then undergo on-resin chemical modifications, such as oxidation to form a disulfide bridge with another deprotected cysteine.

This orthogonality is depicted in the workflow below:

Figure 1: Workflow illustrating the integration of Fmoc-Cys(Fm)-OH for on-resin cyclization within a Boc-SPPS protocol.

Comparative Analysis of Cysteine Protecting Groups in Boc-SPPS

The choice of a cysteine protecting group is critical and depends on the desired final structure of the peptide. Below is a comparison of common S-protecting groups used in Boc-SPPS.

| Protecting Group | Structure | Deprotection Conditions | Application in Boc-SPPS | Key Considerations |

| Benzyl (Bzl) | -CH₂-Ph | Strong acid (e.g., HF, TFMSA) | Standard protection; removed during final cleavage. | Not suitable for selective deprotection. |

| Acetamidomethyl (Acm) | -CH₂-NH-CO-CH₃ | Iodine (I₂), Mercury(II) acetate | Post-cleavage selective disulfide formation. | Stable to both TFA and HF. Requires a separate deprotection/oxidation step in solution.[6] |

| Trityl (Trt) | -C(Ph)₃ | Mild acid (e.g., TFA/TIS), I₂ | On-resin disulfide formation. | Lability in TFA can lead to premature deprotection during Boc removal cycles if not carefully controlled. Prone to racemization during coupling.[2][7][8] |

| 9-Fluorenylmethyl (Fm) | -CH₂-Fluorenyl | Base (e.g., 20% Piperidine in DMF) | Orthogonal handle for on-resin selective deprotection and modification (e.g., cyclization). | Stable to TFA and HF. Requires a dedicated basic deprotection step. |

Experimental Protocols

PART A: Incorporation of Fmoc-Cys(Fm)-OH in a Standard Boc-SPPS Cycle

This protocol assumes a manual synthesis on a Merrifield or similar resin.

-

Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30-60 minutes.

-

Boc Deprotection:

-

Neutralization:

-

Treat the resin with 5% Diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).[9]

-

Wash the resin with DCM (3x).

-

-

Coupling of Fmoc-Cys(Fm)-OH:

-

Pre-activation: In a separate vessel, dissolve Fmoc-Cys(Fm)-OH (3 eq.), HOBt (3 eq.), and HBTU (3 eq.) in DMF. Add DIEA (6 eq.) and allow to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

PART B: Selective On-Resin Deprotection of the S-Fm Group

This step is performed after the complete linear peptide has been synthesized.

-

Resin Preparation: Ensure the N-terminus of the peptide is Boc-protected. Swell the fully assembled peptide-resin in DMF for 30-60 minutes.

-

S-Fm Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF for 10 minutes.

-

Drain the solution.

-

Repeat the treatment with fresh 20% piperidine in DMF for 20 minutes.

-

Rationale: The repeated and extended treatment ensures complete removal of the Fm group. The Boc group is generally stable to these conditions, though prolonged exposure should be avoided to minimize any potential premature deprotection.[4]

-

-

Thorough Washing: It is critical to remove all traces of piperidine to prevent side reactions in subsequent steps.

-

Wash the resin with DMF (5x).

-

Wash with DCM (3x).

-

Wash with DMF (3x).

-

An Ellman's test can be performed at this stage to confirm the presence of free thiols.

-

PART C: On-Resin Disulfide Bond Formation (Cyclization)

Two common methods for on-resin oxidation are presented below. The choice of oxidant can depend on the peptide sequence and the presence of other sensitive residues.

Method 1: Iodine-Mediated Oxidation

-

Resin Preparation: After S-Fm deprotection and thorough washing, swell the resin in DMF.

-

Oxidation:

-

Add a solution of Iodine (I₂) (10 equivalents relative to resin loading) in DMF to the resin.[10]

-

Agitate the mixture for 1-2 hours at room temperature. The reaction progress can be monitored by taking small aliquots of resin, cleaving the peptide, and analyzing by LC-MS.

-

-

Quenching and Washing:

-

Wash the resin with DMF until the yellow color of iodine is no longer visible in the washings.

-

Wash with a 1 M aqueous solution of sodium thiosulfate or ascorbic acid to quench any remaining iodine.[10]

-

Wash thoroughly with water (3x), DMF (3x), and DCM (3x).

-

Dry the resin under vacuum.

-

Figure 2: Workflow for on-resin iodine-mediated disulfide bond formation.

Method 2: Potassium Ferricyanide (K₃[Fe(CN)₆]) Oxidation

This method is often used under basic conditions and can be effective for sequences where iodine may cause side reactions.

-

Resin Preparation: After S-Fm deprotection and thorough washing, swell the resin in DMF.

-

Oxidation:

-

Prepare a 0.01 M solution of K₃[Fe(CN)₆] in an aqueous buffer (e.g., 10% DIEA in water, pH ~8).

-

Add this solution to the resin, ensuring the resin is fully submerged.

-

Agitate the mixture for 2-4 hours at room temperature.

-

-

Washing:

-

Wash the resin thoroughly with water (5x).

-

Wash with DMF (3x).

-

Wash with DCM (3x).

-

Dry the resin under vacuum.

-

Trustworthiness and Potential Side Reactions

While the orthogonal strategy using Fmoc-Cys(Fm)-OH is powerful, it requires careful execution to ensure the integrity of the final peptide.

-

Aspartimide Formation: The use of piperidine, a base, can promote aspartimide formation, especially at Asp-Gly or Asp-Ser sequences. This can lead to a mixture of α- and β-aspartyl peptides. To mitigate this, it is advisable to keep the piperidine treatment time to the minimum required for complete Fm deprotection and to consider the addition of HOBt (0.1 M) to the piperidine solution, which has been shown to suppress this side reaction.[11]

-

Racemization: Cysteine residues are susceptible to racemization during coupling. While specific data for Fmoc-Cys(Fm)-OH is not widely published, it is known that Fmoc-Cys(Trt)-OH can exhibit significant racemization (e.g., 3.3% with DIPCDI/Oxyma Pure coupling).[8] Using coupling reagents that minimize base exposure during activation is recommended.

-

Premature Boc Deprotection: The Nα-Boc group is generally stable to the 20% piperidine/DMF used for Fm deprotection. However, extended exposure (many hours) or the use of stronger bases could lead to some loss of the N-terminal protecting group. Therefore, the deprotection time should be optimized and not unnecessarily prolonged.

Conclusion

The use of Fmoc-Cys(Fm)-OH in Boc-SPPS represents a sophisticated, yet highly effective, orthogonal strategy for the synthesis of complex peptides. By introducing a base-labile protecting group into an acid-labile framework, researchers can achieve selective on-resin deprotection of cysteine residues. This enables the controlled formation of disulfide bridges, facilitating the synthesis of cyclic peptides and other intricate structures that are often crucial for biological activity and stability. Careful consideration of reaction conditions and potential side reactions is paramount to leveraging the full potential of this versatile building block in peptide-based drug discovery and development.

References

-

ResearchGate. (2019, October 25). Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides? [Online discussion forum]. Available: [Link]

- Packer, L. (Ed.). (1997). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!. Methods in Enzymology, 289, 17-29.

-

Han, Y., et al. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(1), 30-37. Available: [Link]

-

Biotage. Strategies Toward Optimizing Automated On-Resin Disulfide Bond Formation in Disulfide Rich Peptides. Available: [Link]

- Lonza AG. (2006). On-resin peptide cyclization. (WO2006045483A2). Google Patents.

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available: [Link]

-

AAPPTec. N-Terminal Deprotection; Boc removal. Available: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. ptacts.uspto.gov [ptacts.uspto.gov]

Application Note: Base-Labile Cysteine Protecting Groups for Regioselective Peptide Cyclization

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols

Introduction: The Need for Orthogonal Dimensions in Peptide Cyclization

The chemical synthesis of complex, disulfide-rich peptides—such as conotoxins, insulin analogues, and therapeutic cyclotides—requires absolute control over regioselective disulfide bond formation. In standard Solid-Phase Peptide Synthesis (SPPS), cysteine thiols are typically masked using acid-labile (e.g., Trt, Mmt) or oxidatively-labile (e.g., Acm) protecting groups. However, the synthesis of peptides containing three or more disulfide bridges demands a third dimension of orthogonality.

Base-labile cysteine protecting groups, primarily utilized within Boc/Bn SPPS strategies, fulfill this critical requirement. By remaining completely stable to strong acids (TFA, HF) and oxidative conditions (I₂, Tl(TFA)₃), base-labile groups allow chemists to selectively unmask specific cysteine pairs on demand . This guide details the mechanistic rationale, comparative data, and validated protocols for utilizing base-labile protecting groups—specifically S-9-Fluorenylmethyl (Fm) and S-2-(2,4-dinitrophenyl)ethyl (Dnpe) .

Mechanistic Rationale: The E1cB Elimination Pathway

The deprotection of base-labile cysteine protecting groups is driven by an E1cB (Elimination Unimolecular conjugate Base) mechanism. Understanding this causality is essential for optimizing cleavage conditions and preventing side reactions.

When exposed to a secondary or tertiary amine (e.g., Piperidine or DBU), the base abstracts the highly acidic

Caption: Mechanistic pathway of base-catalyzed E1cB elimination for S-Fm and S-Dnpe deprotection.

Comparative Profiling of Base-Labile Protecting Groups

Selecting the correct base-labile group dictates the success of the final cleavage and cyclization steps. While S-Fm is the historical standard, its extreme hydrophobicity and steric bulk can severely depress yields during HF cleavage if positioned at the C-terminus. S-Dnpe was specifically engineered to solve this steric limitation .

| Protecting Group | Abbr. | Deprotection Conditions | SPPS Strategy | Key Advantages | Critical Limitations |

| 9-Fluorenylmethyl | S-Fm | 50% Piperidine in DMF (2 h) or NH₃/MeOH | Boc/Bn | Highly stable to HF, TFMSA, and boiling HCl. | High steric bulk reduces HF cleavage yields if located at the C-terminus. |

| 2-(2,4-Dinitrophenyl)ethyl | S-Dnpe | 50% Piperidine in DMF or 1% DBU (30 min) | Boc/Bn | Less sterically hindered; superior yields for C-terminal Cys residues. | Generates highly electrophilic 2,4-dinitrostyrene; requires thiol scavengers. |

| 9-Fluorenylmethyloxycarbonyl | S-Fmoc | Et₃N (converts to Fm), then Piperidine | Boc/Bn | Easy to install; orthogonal to acid-labile groups. | Requires a cumbersome two-step deprotection mechanism. |

Strategic Workflow for Regioselective Cyclization

When synthesizing a bicyclic peptide, base-labile groups are typically paired with acid-stable/oxidatively-labile groups (like Acm). Because base-labile groups are removed by piperidine, they are fundamentally incompatible with standard Fmoc-SPPS (where piperidine is used repetitively for N-

Caption: Orthogonal workflow for regioselective bicyclic peptide synthesis utilizing S-Fm and S-Acm.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Analytical LC-MS monitoring is integrated directly into the workflow to ensure causality-driven decision-making.

Protocol A: Deprotection of S-Fm and Primary Cyclization

Use this protocol for peptides synthesized via Boc-SPPS containing internal Cys(Fm) residues.

-

Solubilization: Dissolve the crude, lyophilized peptide (post-HF cleavage) in a 1:1 mixture of DMF and 0.1 M Ammonium Bicarbonate buffer (pH 8.0) to a final peptide concentration of 0.5 mg/mL.

-

Causality Insight: Fm-protected peptides are highly hydrophobic. The inclusion of DMF prevents peptide aggregation, which would otherwise shield the Fm groups from the base.

-

-

Base Addition: Add Piperidine to achieve a final concentration of 20% (v/v).

-

Reaction & Monitoring: Stir the reaction at room temperature. At

and-

Validation: Look for a mass shift of -178.2 Da per Fm group removed.

-

-

Oxidation (One-Pot): Once Fm removal is complete, the basic pH of the piperidine/bicarbonate solution naturally facilitates air oxidation of the liberated thiols. Stir open to the atmosphere for 12–24 hours until the mass shifts by -2.0 Da (indicating disulfide bond formation).

-

Isolation: Quench the reaction to pH 4.0 using glacial acetic acid. Concentrate under vacuum to remove DMF/Piperidine, and purify the monocyclic intermediate via preparative RP-HPLC.

Protocol B: Scavenger-Assisted Deprotection of S-Dnpe

Use this protocol for peptides with C-terminal Cys(Dnpe) residues to avoid steric hindrance during HF cleavage.

-

Preparation: Dissolve the crude peptide in anhydrous DMF at a concentration of 1 mg/mL.

-

Scavenger Addition (CRITICAL): Add

-mercaptoethanol (BME) or dithiothreitol (DTT) to a final concentration of 5% (v/v).-

Causality Insight: The E1cB elimination of Dnpe generates 2,4-dinitrostyrene, a highly aggressive Michael acceptor. Without a sacrificial nucleophile like BME, this alkene will rapidly re-alkylate the newly freed cysteine thiolate or primary amine side chains (e.g., Lysine), devastating the yield .

-

-

Base Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to a final concentration of 1% (v/v). DBU is preferred over piperidine here for rapid, clean elimination.

-

Incubation: Stir for 30 minutes at room temperature.

-

Precipitation: Pour the reaction mixture into 10 volumes of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the fully deprotected peptide, leaving the scavenged Dnpe-adducts in the ether supernatant.

Expert Insights & Troubleshooting

-

Premature Cleavage in Fmoc-SPPS: Do not attempt to use S-Fm or S-Dnpe during standard Fmoc-SPPS. The 20% piperidine used to remove the N-

Fmoc group will prematurely cleave the cysteine side-chain protection, leading to catastrophic on-resin oligomerization and disulfide scrambling. If base-labile groups must be used in an Fmoc strategy, the peptide must be assembled, the N-terminus capped (or protected with Alloc), and the Cys deprotected before global cleavage. -

Incomplete S-Fm Deprotection: If LC-MS indicates incomplete Fm removal after 2 hours, the peptide is likely aggregating. Increase the DMF concentration to 70% or add 1-2% DBU to increase the basicity of the microenvironment.

-

Aspartimide Formation: Prolonged exposure to Piperidine/DBU during base-labile deprotection can trigger aspartimide formation in susceptible sequences (e.g., Asp-Gly or Asp-Ser). If your sequence contains these motifs, limit base exposure to exactly the time required for Cys deprotection (often <30 mins with 1% DBU) and quench immediately with acetic acid.

References

-

Cysteine protecting groups: applications in peptide and protein science. Spears, R. J., & Fascione, M. A. Chemical Society Reviews, 50(16), 8985-9036 (2021).

-

Amino Acid-Protecting Groups. Isidro-Llobet, A., Álvarez, M., & Albericio, F. Chemical Reviews, 109(6), 2455-2504 (2009).

-

Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Scioli, G., et al. Organic Process Research & Development, 28(1), 26-45 (2024).

Application Note: High-Fidelity Peptide Purification via S-Fluorenylmethyl (S-Fm) Hydrophobic Tagging

This Application Note is structured to guide researchers through the S-fluorenylmethyl (S-Fm) strategy for peptide purification. Unlike standard protecting group chemistry, this guide treats the S-Fm moiety as a functional hydrophobic tag that enables high-fidelity separation of target peptides from truncated impurities.

Executive Summary & Strategic Rationale

The purification of synthetic peptides, particularly those that are hydrophilic or prone to aggregation, remains a bottleneck in drug development. Standard Reverse-Phase HPLC (RP-HPLC) often fails to resolve the target full-length peptide from "deletion sequences" (n-1 impurities) due to overlapping retention times.

The S-fluorenylmethyl (S-Fm) group offers a robust solution by functioning as a switchable hydrophobic tag . Unlike the N-terminal Fmoc group, which is removed during synthesis, the S-Fm group (typically attached to a Cysteine residue) is stable to acidic cleavage cocktails (TFA) but labile to mild base .

The Core Advantage: By retaining the S-Fm tag during the resin cleavage step, the target peptide shifts significantly in hydrophobicity (retention time), moving it away from non-tagged impurities. Once purified, the tag is gently removed in solution.

Key Mechanistic Attributes

| Feature | Property | Benefit for Purification |

| Acid Stability | Stable in 95% TFA | Tag remains intact during resin cleavage/global deprotection. |

| Hydrophobicity | High (Fluorenyl ring) | Induces a massive retention time shift (RT shift) on C18 columns. |

| Base Lability | Cleaved by Piperidine/DBU | Orthogonal removal under mild conditions (no HF or harsh reduction required). |

| Solubility | Lipophilic | Enhances solubility of aggregating sequences in organic solvents. |

Mechanism of Action: The "Tag-Shift" Workflow

The success of this protocol relies on the Orthogonality Principle . Standard Solid Phase Peptide Synthesis (SPPS) utilizes acid-labile side-chain protection (e.g., Boc, tBu, Trt). The S-Fm group is unique because it resists the acid cleavage that removes these other groups and releases the peptide from the resin.

The Purification Logic

-

Synthesis: The peptide is built with an S-Fm protected Cysteine (or an S-Fm linker).[1][2]

-

Acid Cleavage: The peptide is cleaved from the resin using TFA.[3][4] All standard protecting groups are removed. The S-Fm tag remains.

-

Purification (The Shift): The crude mixture is injected onto RP-HPLC. The S-Fm tagged peptide elutes significantly later than truncated impurities (which lack the tag or have less hydrophobicity).

-

Tag Removal: The isolated tagged peptide is treated with base to release the native peptide.

Workflow Visualization (DOT)

Figure 1: The S-Fm Tag-Assisted Purification Workflow. Note the critical stability of S-Fm during the acidic cleavage step.

Detailed Experimental Protocol

Materials Required[1][2][3][5][6][7][8][9][10][11][12]

-

Resin: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide resin.

-

Amino Acids: Standard Fmoc-AA-OH.

-

Tag Reagent: Fmoc-Cys(S-Fm)-OH (Commercial or synthesized via Fmoc-Cys-OH + 9-fluorenylmethyl chloride).

-

Cleavage Cocktail: TFA / TIS / H₂O (95:2.5:2.5). Avoid thiols (EDT/DODT) if possible, or keep reaction time strict, as S-Fm is robust but not invincible.

-

Tag Removal Buffer: 20% Piperidine in DMF or 5% DBU in DMF.

Phase 1: Synthesis & Tag Installation

-

Perform standard Fmoc SPPS.

-

Incorporate Fmoc-Cys(S-Fm)-OH at the desired position (usually the Cysteine residue).

-

Note: If the peptide does not contain Cysteine, a cleavable linker strategy containing S-Fm must be used, but this protocol focuses on Cys-containing peptides.

-

-

Complete the synthesis and remove the final N-terminal Fmoc group (optional, but recommended to maximize the hydrophobicity difference between the tag and the peptide).

Phase 2: Acidolytic Cleavage (Tag Retention)

The goal is to cleave the peptide from the resin and remove acid-labile groups (Boc, tBu) while keeping the S-Fm tag intact.

-

Wash resin with DCM (3x).

-

Add Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H₂O).

-

Critical: Do not use high concentrations of scavengers like EDT (Ethanedithiol) for prolonged periods, as they can sometimes promote premature tag loss or scrambling.

-

-

Shake at room temperature for 2 hours .

-

Precipitate the filtrate in cold diethyl ether. Centrifuge and dry.

Phase 3: Tag-Assisted Purification

-

Dissolve the crude peptide in a minimal amount of solvent (e.g., 50% Acetonitrile/Water).

-

HPLC Setup: C18 Column. Gradient: 5% to 90% B (Acetonitrile with 0.1% TFA).[4]

-

Observation:

-

Impurities (truncated sequences, non-tagged byproducts) will elute early (e.g., 10-20 min).

-

The Target (Peptide-S-Fm): Will elute significantly later (e.g., 35-45 min) due to the lipophilic fluorenyl ring.

-

-

Collect the late-eluting peak. Lyophilize.

Phase 4: Tag Removal (Deprotection)

The S-Fm group is removed via a β-elimination mechanism, similar to Fmoc removal, generating dibenzofulvene.

-

Dissolve the purified, tagged peptide in 20% Piperidine in DMF (approx. 5-10 mg/mL).

-

Stir at room temperature for 15–30 minutes .

-

Workup (Critical): The byproduct (dibenzofulvene) is highly hydrophobic.

-

Method A (Precipitation): Add cold diethyl ether.[4] The free peptide precipitates; the fulvene remains in the ether/DMF layer. Wash pellet 3x with ether.

-

Method B (Scavenging): Add a thiol scavenger (e.g., DTT or mercaptoethanol) to quench the fulvene, preventing re-attachment, then perform a rapid desalting step.

-

Technical Data & Troubleshooting

Comparative Retention Shifts

The following table illustrates the expected behavior of a model peptide (e.g., 10-mer) with and without the S-Fm tag.

| Peptide State | HPLC Retention Time (min)* | Solubility in Water | Solubility in ACN/DMF |

| Crude Impurities | 12.5 - 18.0 | High | Moderate |

| Target (Native) | 22.0 | High | Low |

| Target (S-Fm Tagged) | 38.5 | Low | High |

*Note: Gradient 5-95% ACN over 50 mins on C18.

Common Issues & Solutions

| Issue | Cause | Solution |

| Tag loss during TFA cleavage | Scavenger interference or excessive time. | Reduce cleavage time to <2h. Avoid high concentrations of EDT; use TIS instead. |

| Incomplete Tag Removal | Steric hindrance or insufficient base. | Switch to DBU (1-5%) in DMF for faster cleavage (monitor closely to avoid side reactions) 8. |

| Disulfide Scrambling | Free thiols reacting during base treatment. | Perform tag removal under inert atmosphere (Argon) or add TCEP to the deprotection buffer. |

References

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (S-fluorenylmethyl stability to TFA). 5

-

Gerling, L. G., et al. (2012). "S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection." Beilstein Journal of Organic Chemistry. 2

-

Crombie, A., et al. (2021). "Synthesis of macrocyclic and medium-sized ring thiolactones via the ring expansion of lactams." Organic & Biomolecular Chemistry. 8

-

Okada, Y., et al. (2012). "Tag-Assisted Liquid-Phase Peptide Synthesis Using Hydrophobic Benzyl Alcohols as Supports." The Journal of Organic Chemistry.

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. BJOC - S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]

- 5. vdoc.pub [vdoc.pub]

- 6. pnas.org [pnas.org]

- 7. rsc.org [rsc.org]

- 8. Synthesis of macrocyclic and medium-sized ring thiolactones via the ring expansion of lactams - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02502J [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Rescuing S-Fluorenylmethyl (S-Fm) Side Products

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing a notorious challenge in Fmoc-based Solid Phase Peptide Synthesis (SPPS): the unintended formation of S-fluorenylmethyl (S-Fm) side products on cysteine residues.

Below, we break down the mechanistic causality of this issue and provide a field-proven, self-validating protocol to rescue your crude peptides.

Part 1: Diagnostic Overview & Mechanistic Causality

Q: What is the S-fluorenylmethyl (S-Fm) side product, and how do I identify it in my crude peptide?

A: During standard Fmoc SPPS, the base-catalyzed removal of the N-terminal Fmoc group generates dibenzofulvene (DBF) via

You can definitively identify this side product through two analytical signatures:

-

Mass Spectrometry: A characteristic mass shift of +178 Da (or multiples thereof, depending on the number of affected cysteines)[1].

-

RP-HPLC: Because the DBF adduct contains three conjugated aromatic rings, it is intensely hydrophobic. The S-Fm alkylated peptide will elute significantly later (more non-polar) than the desired free-thiol product[1].

Q: Why does the S-Fm adduct persist in my crude peptide after global cleavage? A: Unlike standard SPPS protecting groups (e.g., Trityl or t-Butyl), the S-Fm covalent linkage is completely stable to highly acidic conditions. It easily survives standard Trifluoroacetic Acid (TFA) cleavage cocktails and even anhydrous Hydrogen Fluoride (HF)[3]. Consequently, any DBF that alkylates a cysteine residue during resin assembly will persist through global cleavage and contaminate the final lyophilized crude peptide[3].

Mechanistic pathway of S-fluorenylmethyl (S-Fm) side product formation and liquid-phase rescue.

Part 2: Resolution Protocol (Rescuing the Crude Peptide)

Q: Is the S-Fm adduct reversible? Can I rescue my heavily contaminated crude peptide? A: Yes. It is critical to distinguish between DBF N-alkylation (which occurs on primary amines and is practically irreversible) and DBF S-alkylation[1]. The S-Fm thioether group is base-labile. It can be actively removed in the liquid phase using a secondary amine base combined with a strong nucleophilic thiol scavenger[2][3].

Experimental Protocol: Liquid-Phase S-Fm Deprotection

This methodology acts as a self-validating system: the base induces

Reagents Required:

-

N,N-dimethylformamide (DMF)

- -mercaptoethanol (BME)

-

Piperidine

-

Cold Diethyl Ether

-

Trifluoroacetic Acid (TFA)

Step-by-Step Methodology:

-

Solubilization: Dissolve the lyophilized crude peptide in a 9:1 (v/v) mixture of DMF and BME. Use approximately 10 µL of BME per µmol of peptide[3]. Causality: DMF efficiently solubilizes hydrophobic crude peptides, while BME acts as a highly nucleophilic thiol. Without BME, the liberated DBF would immediately re-alkylate the peptide. BME traps DBF irreversibly, driving the equilibrium toward the fully deprotected peptide.

-

Base Addition: Add piperidine (10 µL per µmol of peptide) to the solution under an inert Argon atmosphere[3]. Causality: Free thiols are highly susceptible to oxidation at basic pH, which leads to unwanted intermolecular disulfides. Argon displaces oxygen to maintain the peptide in its monomeric state.

-

Reaction & Validation: Stir the mixture at room temperature for 1 to 2 hours[3]. Self-Validation: Pull a 1 µL aliquot, quench with 0.1% TFA in water, and monitor via LC-MS. The late-eluting +178 Da peak must disappear entirely, replaced by the earlier-eluting desired mass.

-

Quenching & Precipitation: Treat the concentrated residue with cold diethyl ether (0.2 mL/µmol peptide) containing a trace amount of TFA (1 µL/µmol peptide)[3]. Causality: Ether precipitates the peptide while leaving the BME-DBF adduct and piperidine in solution. TFA is critical here; residual base during precipitation can cause degradation or racemization. TFA protonates the piperidine, forming a soluble salt that washes away in the supernatant.

-

Isolation: Centrifuge the suspension at 4°C to collect the precipitated rescued peptide. Wash the pellet twice with fresh cold ether and lyophilize.

Step-by-step liquid-phase rescue workflow for S-Fm deprotection in crude peptides.

Part 3: Data Presentation & Preventative Strategies

Quantitative Comparison of DBF Adducts

To troubleshoot effectively, you must understand how different modifications behave under standard SPPS conditions.

| Modification / Protecting Group | Mass Shift (Da) | Stability to TFA Cleavage | Stability to Piperidine | Reversibility / Rescue |

| S-Trityl (S-Trt) (Intended) | +242 | Labile (Removed) | Stable | N/A (Standard Cleavage) |

| S-Fluorenylmethyl (S-Fm) | +178 | Stable (Persists) | Labile (Removed) | Yes (Piperidine + BME)[3] |

| N-Dibenzofulvene (N-DBF) | +178 | Stable (Persists) | Stable (Persists) | No (Irreversible)[1] |

Q: How can I prevent S-Fm formation during automated SPPS in the future? A: Prevention relies entirely on strict kinetic control of the DBF intermediate during resin assembly:

-

Optimal Scavenging: Ensure your deprotection cocktail contains at least 20% piperidine. Piperidine is unique because it acts as both the base to remove Fmoc and the primary nucleophilic scavenger to trap DBF[1].

-

Protecting Group Integrity: Use highly stable Cys protecting groups (like Trt or Acm) and avoid extended deprotection times or overly aggressive heating (microwave SPPS) that might cause premature thiol exposure[2].

-

Alternative Bases: If you are avoiding piperidine and using weaker bases (e.g., DBU or morpholine) for Fmoc removal, you must supplement the cocktail with a dedicated scavenger (like 0.1 M HOBt, DTT, or piperazine) to trap DBF before it can react with the peptide chain[1][2].

References[1] Dibenzofulvene Peptide Alkylation: Mass Shift & Mechanism - peptidechemistry.org - https://peptidechemistry.org/[2] S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection - Beilstein Journal of Organic Chemistry -https://www.beilstein-journals.org/bjoc/articles/8/242[3] Technical Support Information Bulletin 1128: Removal of S-Fluorenylmethyl Groups - AAPPTec -https://www.aapptec.com/

Sources

Validation & Comparative

A Comparative Guide to the NMR Characterization of S-fluorenylmethyl Cysteine Derivatives